5-[4-(Trifluoromethoxy)phenyl]-2H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring and a trifluoromethoxy group attached to a phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 214.15 g/mol. The compound is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interactions with biological targets.
These reactions are influenced by the presence of specific reagents and conditions, such as oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
The biological activity of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole has been explored in various studies. It has shown potential as an enzyme inhibitor and has been investigated for its anticancer properties. Additionally, compounds containing tetrazole rings are often evaluated for their anti-inflammatory activities. The unique trifluoromethoxy group may enhance its effectiveness in these applications by improving solubility and bioavailability .
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole typically involves several steps, including:
Recent advancements have introduced more efficient methods, including microwave-assisted synthesis and the use of heterogeneous catalysts, which have improved yields and reduced reaction times .
5-[4-(Trifluoromethoxy)phenyl]-2H-tetrazole has several applications across different fields:
Interaction studies involving 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like molecular docking simulations and binding assays to elucidate the mechanism of action and affinity toward specific targets. The presence of the trifluoromethoxy group is believed to enhance interactions due to increased hydrophobicity, potentially leading to stronger binding affinities .
Several compounds share structural similarities with 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(Trifluoromethyl)phenylhydrazine | Contains a trifluoromethyl group | Used in synthesizing pyrazole derivatives |
| Methyl 4-(trifluoromethyl)benzoate | Contains a trifluoromethyl group but lacks tetrazole | Commonly used in organic synthesis |
| 4-(Trifluoromethyl)benzoic acid | Similar structure but has a carboxylic acid group | Exhibits different acidity properties |
| 1H-Tetrazole | Simplest form of tetrazoles without substituents | Serves as a basic scaffold for more complex derivatives |
The uniqueness of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole lies in its combination of the trifluoromethoxy group with the tetrazole ring structure. This combination imparts distinct chemical properties that enhance its reactivity and potential applications compared to similar compounds. Its ability to act as both a building block in organic synthesis and a candidate for pharmaceutical development underscores its versatility in research and industry .
The [3+2] cycloaddition of nitriles with sodium azide remains the cornerstone of tetrazole synthesis. For 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole, the reaction involves 4-(trifluoromethoxy)benzonitrile and sodium azide under catalytic conditions. Silica-supported lanthanum triflate (Ln(OTf)₃-SiO₂) has been employed as a heterogeneous catalyst, enabling reactions in DMF/MeOH (4:1) at elevated temperatures, yielding up to 88% of tetrazole products. Similarly, cobalt(II) complexes with tetradentate ligands, such as N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, catalyze the cycloaddition in DMSO at 110°C, achieving near-quantitative yields (99%) for analogous substrates.
A comparative analysis of catalytic systems is summarized below:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ln(OTf)₃-SiO₂ | DMF/MeOH | 100 | 88 | |
| Co(II) complex | DMSO | 110 | 99 | |
| Tetrabutylammonium HS | Water | 80 | 94 |
Mechanistically, the cobalt complex facilitates azide coordination, forming a diazido intermediate that enhances nitrile activation. This stepwise pathway contrasts with lanthanum-based systems, where surface-mediated interactions dominate.
While conventional heating remains prevalent, microwave-assisted synthesis offers potential for accelerated reaction kinetics. Although direct studies on 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole are limited, analogous tetrazole syntheses demonstrate reduced reaction times from hours to minutes under microwave irradiation. For example, Passerini three-component reactions (PT-3CR) involving tetrazole aldehydes achieve completion in 30 minutes with microwave assistance, compared to 12 hours thermally. Adapting such protocols to 4-(trifluoromethoxy)benzonitrile could streamline production, though empirical validation is needed.
Heterogeneous catalysts excel in recyclability and ease of separation. Silica-supported lanthanum triflate exemplifies this, enabling four consecutive cycles without significant activity loss. The catalyst’s porous structure stabilizes transition states during cycloaddition, particularly for electron-deficient nitriles like 4-(trifluoromethoxy)benzonitrile. Additionally, tetrabutylammonium hydrogen sulfate (TBAHS) in aqueous media achieves 94% yield for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, highlighting water’s viability as a green solvent.
Nanoparticle applications in tetrazole synthesis remain underexplored for this compound. However, cobalt(II) complexes and zinc-based systems suggest that nanostructured catalysts could enhance regioselectivity and turnover frequencies. Theoretical studies propose that gold or palladium nanoparticles might stabilize azide intermediates, but experimental data specific to 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole are lacking. Future research should prioritize nanomaterial design to optimize steric and electronic effects.
Green synthesis emphasizes solvent selection, energy efficiency, and waste reduction. The use of water as a solvent with TBAHS reduces reliance on toxic dipolar aprotic solvents. Furthermore, Passerini reactions employing paraformaldehyde and azides generate tetrazole aldehydes with minimal byproducts, aligning with atom economy principles. Catalyst recovery, exemplified by Ln(OTf)₃-SiO₂ reuse, further enhances sustainability.
The tetrazole moiety in 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole represents a critical pharmacophore for Angiotensin II Receptor Type 1 antagonism, functioning as a bioisosteric replacement for carboxylic acid groups while offering enhanced pharmacological properties. Research has demonstrated that tetrazole-containing compounds exhibit superior binding characteristics to the AT1 receptor compared to their carboxylate counterparts [1] [2].
The molecular mechanism of AT1 receptor antagonism involves specific interactions between the tetrazole ring and key amino acid residues within the receptor binding pocket. Structure-function studies have revealed that the tetrazole moiety forms critical hydrogen bonds and ionic interactions with Lysine 199, Histidine 256, and Glutamine 257 in the AT1 receptor [2]. Unlike conventional salt bridge formation observed with carboxylate groups, the tetrazole anion engages in what has been characterized as an unusual lysine-aromatic interaction that involves multiple contacts with these residues [1].
The four nitrogen atoms within the tetrazole ring provide distinct advantages for receptor binding through their σ-lone pairs, which are distributed across the five-membered aromatic ring [3]. This spatial arrangement enables the formation of up to four hydrogen bonds in the plane of the tetrazole ring, contrasting with carboxylate groups that form hydrogen bonds along the oxygen lone pairs in a different spatial orientation [4]. The enhanced binding affinity observed with tetrazole-containing AT1 antagonists has been attributed to this increased hydrogen bonding capacity and the delocalization of negative charge across multiple nitrogen atoms [4].
Comparative binding studies have demonstrated the superior pharmacological properties of tetrazole-based AT1 antagonists. Candesartan, which contains a tetrazole pharmacophore, exhibits insurmountable antagonism of the AT1 receptor with IC50 values in the low nanomolar range (1.1 × 10^-7 M) [5]. The compound forms multiple salt bridges with Arginine 167, contributing to its tight binding and slow dissociation kinetics [6]. In contrast, compounds lacking the tetrazole moiety, such as telmisartan and eprosartan, demonstrate different binding modes and pharmacological profiles [7] [8].
The trifluoromethoxy substituent on the phenyl ring of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole contributes significantly to the overall pharmacological activity through its electron-withdrawing properties [9]. This group enhances the electron density distribution around the tetrazole ring, potentially strengthening the interactions with basic amino acid residues in the AT1 receptor binding site. The long-range electron-withdrawing effect of the trifluoromethoxy group has been demonstrated to be superior to both methoxy and trifluoromethyl substituents in promoting molecular interactions [9].
The interaction of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole with Retinoid X Receptor pathways represents a novel mechanism of nuclear receptor modulation through bioisosteric replacement strategies. RXR functions as a master nuclear receptor that forms heterodimers with multiple other nuclear receptors including peroxisome proliferator-activated receptors, liver X receptors, farnesoid X receptor, and thyroid hormone receptors [10] [11].
The tetrazole moiety in pharmaceutical compounds has been investigated as a carboxylic acid bioisostere for RXR modulation, offering distinct advantages in terms of receptor interaction patterns [10]. Studies have demonstrated that tetrazole-containing compounds can function as RXR agonists, though typically with reduced potency compared to their carboxylic acid counterparts. The tetrazole ring (pKa 4.5-4.9) maintains similar acidity to carboxylic acids (pKa 4.2-4.4) while providing different hydrogen bonding opportunities [10].
Research on RXR ligand binding has revealed that tetrazole modifications can significantly alter the pharmacological profile of nuclear receptor modulators. In studies examining carboxylic acid isosteres, tetrazole derivatives showed full RXR agonistic activity but with reduced potency (EC50 = 205 nM) compared to the parent carboxylic acid compound (EC50 = 5.28 nM) [10]. The lower potency has been attributed to the inability of the tetrazole ring to form specific hydrogen bonds with Alanine 327 of RXRα, which is critical for optimal receptor activation [10].
The mechanism of RXR activation by tetrazole-containing ligands involves conformational changes in the ligand-binding domain that facilitate coactivator recruitment and transcriptional activation [12] [13]. Unlike classical agonist mechanisms, some tetrazole compounds function through ligand-binding domain heterodimer protein-protein interaction inhibition, representing a distinct paradigm for nuclear receptor modulation [13]. This mechanism involves weakening RXR heterodimer affinity and promoting heterodimer dissociation, leading to release of transcriptionally active monomer forms [13].
The permissive nature of certain RXR heterodimers allows for activation by RXR ligands alone, making tetrazole-based compounds potentially valuable for selective pathway modulation [14]. Studies have shown that tetrazole modifications can influence the balance between RXR homodimer and heterodimer activation, providing opportunities for tissue-specific therapeutic targeting [15]. The spatial arrangement of the tetrazole ring's nitrogen atoms enables formation of novel protein-ligand interactions that are not possible with carboxylic acid groups, potentially leading to unique pharmacological profiles [3].
Comprehensive structure-activity relationship studies of aryl-substituted tetrazoles have revealed critical molecular determinants for pharmacological activity across multiple receptor systems. The 5-aryl substitution pattern represents the most common and pharmacologically relevant configuration for tetrazole-based pharmaceuticals [16] [17] [18].
The relationship between aryl substitution patterns and biological activity has been extensively characterized through systematic modification of substituent groups. Meta-substituted aryl tetrazoles generally demonstrate superior pharmacological activity compared to para or ortho-substituted analogues [17]. This positional preference has been attributed to optimal steric and electronic complementarity with receptor binding sites, particularly in the case of metalloenzyme inhibitors where the tetrazole coordinates with metal centers [17].
Electron-withdrawing substituents on the aryl ring consistently enhance the pharmacological activity of tetrazole compounds through modulation of the electronic properties of the tetrazole ring [19]. Studies on muscarinic receptor ligands have demonstrated that small lipophilic electron-withdrawing substituents produce potent compounds, though often with reduced efficacy compared to electron-donating groups [19]. The electronic effects of substituents are transmitted through the aromatic system to influence the electron density and hydrogen bonding capacity of the tetrazole moiety [3].
The size and steric properties of aryl substituents significantly impact both potency and selectivity of tetrazole-containing pharmaceuticals. Research on P2X7 receptor antagonists has shown that 1-benzyl-5-aryl tetrazoles require careful optimization of both the benzyl and phenyl moieties for optimal activity [16]. The study revealed that regiochemical substitution on the tetrazole ring itself is equally important, with different substitution patterns leading to distinct pharmacological profiles [16].
Substitution at the nitrogen atoms of the tetrazole ring (N1 or N2) produces significant changes in pharmacological activity and selectivity. Studies on metalloenzyme inhibitors have demonstrated that N-alkyl substitution can improve selectivity profiles, though often at the cost of overall potency [17]. The effect of N-substitution varies depending on the target enzyme, with some systems showing enhanced activity for N1-substituted tetrazoles while others prefer N2-substituted derivatives [17].
The lipophilicity and membrane permeability of aryl-substituted tetrazoles are critical determinants of their pharmaceutical utility [20]. Tetrazole anions are approximately 10 times more lipophilic than corresponding carboxylate anions, leading to enhanced membrane penetration and bioavailability [20]. This increased lipophilicity, combined with the metabolic stability conferred by the tetrazole ring, results in improved pharmacokinetic profiles compared to carboxylic acid-containing analogues [20].
Electron-withdrawing substituents play a fundamental role in determining the binding affinity and selectivity of tetrazole-containing pharmaceuticals through their effects on electronic structure and molecular electrostatic potential [21] [22]. The trifluoromethoxy group represents one of the most powerful electron-withdrawing substituents available in medicinal chemistry, exerting effects through both inductive and field mechanisms [21] [9].
The mechanism by which electron-withdrawing groups enhance target binding involves modulation of the electron density distribution around the tetrazole ring, thereby affecting its ability to participate in hydrogen bonding and electrostatic interactions [3]. Computational studies have demonstrated that electron-withdrawing substituents lower the LUMO energy of tetrazole-containing molecules, enhancing their interaction opportunities with electron-rich binding sites in target proteins [3].
The trifluoromethoxy substituent exhibits unique properties as an electron-withdrawing group, demonstrating superior long-range effects compared to both methoxy and trifluoromethyl groups [9]. Research has shown that the trifluoromethoxy group can promote hydrogen/metal permutation reactions at ortho positions more effectively than other electron-withdrawing substituents, indicating its exceptional ability to activate aromatic systems [9]. This long-range activation extends to meta and para positions, making it particularly valuable for modulating the electronic properties of distant functional groups [9].
Halogen bonding represents an additional mechanism by which electron-withdrawing substituents can enhance target binding [22] [23]. The anisotropic charge distribution around halogen atoms creates regions of positive electrostatic potential (sigma-holes) that can interact favorably with electron-rich sites in target proteins [23]. Studies on halogen-containing drug molecules have demonstrated that this interaction mode can provide several-fold enhancement in binding affinity, with the strength of halogen bonding increasing in the order Cl < Br < I [22].
The electronic effects of electron-withdrawing substituents are particularly pronounced in superelectrophilic systems where multiple electron-withdrawing groups are present [21]. The trifluoromethyl group, as one of the most powerful electron-withdrawing substituents, has been shown to enhance electrophilic character at cationic sites, leading to greater positive charge delocalization and unusual selectivity patterns in molecular recognition [21].